molecular formula C8H8BrFO2 B3276849 (3-Bromo-6-fluoro-2-methoxyphenyl)methanol CAS No. 648439-20-7

(3-Bromo-6-fluoro-2-methoxyphenyl)methanol

Cat. No.: B3276849
CAS No.: 648439-20-7
M. Wt: 235.05 g/mol
InChI Key: DZNKCCAFFQLVSD-UHFFFAOYSA-N
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Description

(3-Bromo-6-fluoro-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and a methanol group is attached to the ring

Scientific Research Applications

Chemistry: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for use in pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor, followed by the introduction of a methanol group. One common method involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide.

    Methanol Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Products include (3-Bromo-6-fluoro-2-methoxyphenyl)aldehyde and (3-Bromo-6-fluoro-2-methoxybenzoic acid).

    Reduction: Products include (3-Bromo-6-fluoro-2-methoxyphenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (3-Bromo-2-fluoro-6-methoxyphenyl)methanol
  • (3-Chloro-6-fluoro-2-methoxyphenyl)methanol
  • (3-Bromo-6-fluoro-2-hydroxyphenyl)methanol

Comparison: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-bromo-6-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKCCAFFQLVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30800939
Record name (3-Bromo-6-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30800939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648439-20-7
Record name 3-Bromo-6-fluoro-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648439-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-6-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30800939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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